6-Amino-2,3-dimethylbenzene-1-sulfonamide
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Overview
Description
6-Amino-2,3-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, diuretic, and hypoglycemic properties . This compound is characterized by the presence of an amino group, two methyl groups, and a sulfonamide group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,3-dimethylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia to yield the sulfonamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form sulfinamides.
Substitution: The amino and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfinamide derivatives.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
6-Amino-2,3-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Amino-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition disrupts bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with similar antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
6-Amino-2,3-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its dual methyl groups and amino group make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
616224-79-4 |
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Molecular Formula |
C8H12N2O2S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
6-amino-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-5-3-4-7(9)8(6(5)2)13(10,11)12/h3-4H,9H2,1-2H3,(H2,10,11,12) |
InChI Key |
GAOPEHVMWYPKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)S(=O)(=O)N)C |
Origin of Product |
United States |
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